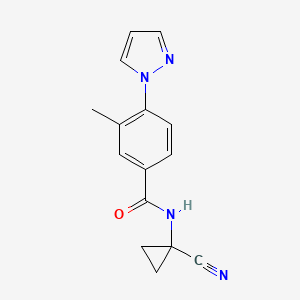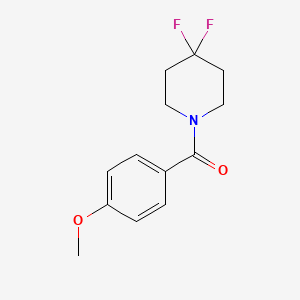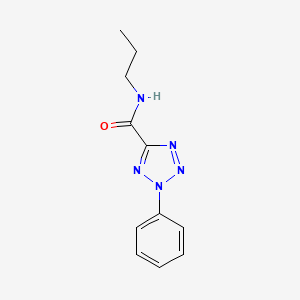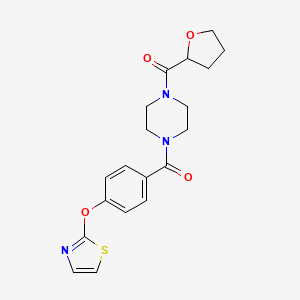![molecular formula C17H23FN6 B2839874 4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2380071-11-2](/img/structure/B2839874.png)
4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a chemical compound that has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the death of cancer cells and a reduction in inflammation.
Biochemical and Physiological Effects:
In vitro studies have shown that 4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine can induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammation. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is its high potency against cancer cells. This makes it a promising candidate for further development as a cancer treatment. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of this compound. Another area of research is the investigation of the potential of this compound as a treatment for neurological disorders such as Alzheimer's disease. Finally, further studies are needed to determine the exact mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves several steps. The starting materials are 4-(2-methylpyrimidin-4-yl)piperazine and 4-tert-butyl-5-fluoro-6-iodopyrimidine. These are reacted together in the presence of a palladium catalyst to form the desired compound. The yield of this reaction is typically high, and the purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has been studied extensively for its potential as a therapeutic agent. It has been shown to have activity against a wide range of cancer cell lines, including lung, breast, and colon cancer. In addition, this compound has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6/c1-12-19-6-5-13(22-12)23-7-9-24(10-8-23)16-14(18)15(17(2,3)4)20-11-21-16/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMDZUFJQOOEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3F)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2839796.png)
![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2839800.png)
![2-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2839801.png)


![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2839806.png)


![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2839810.png)


